tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate
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Overview
Description
tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate: is a chemical compound with a unique structure that makes it valuable in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate typically involves the reaction of tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate with specific reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
- tert-Butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate
- tert-Butylthiol
- tert-Butyl alcohol
- tert-Butyl methyl ether
Comparison: tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate stands out due to its unique structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
73236-85-8 |
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Molecular Formula |
C12H21NO3S |
Molecular Weight |
259.37 g/mol |
IUPAC Name |
tert-butyl 2-(acetylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3S/c1-9(14)17-8-10-6-5-7-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
NGXUUBLQERVXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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